molecular formula C23H24N2O6S B11339399 2-ethyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

2-ethyl-4-{2-oxo-2-[3-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B11339399
M. Wt: 456.5 g/mol
InChI Key: HDPYFZYJPFSVQR-UHFFFAOYSA-N
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Description

2-ETHYL-4-{2-OXO-2-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE is a complex organic compound featuring a benzoxazepine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 2-ETHYL-4-{2-OXO-2-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzoxazepine ring or the pyrrolidine sulfonyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar compounds include other benzoxazepine derivatives and pyrrolidine sulfonyl-containing molecules. Compared to these, 2-ETHYL-4-{2-OXO-2-[3-(PYRROLIDINE-1-SULFONYL)PHENYL]ETHYL}-2,3,4,5-TETRAHYDRO-1,4-BENZOXAZEPINE-3,5-DIONE may exhibit unique biological activities due to its specific structural features. Similar compounds include:

Properties

Molecular Formula

C23H24N2O6S

Molecular Weight

456.5 g/mol

IUPAC Name

2-ethyl-4-[2-oxo-2-(3-pyrrolidin-1-ylsulfonylphenyl)ethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C23H24N2O6S/c1-2-20-23(28)25(22(27)18-10-3-4-11-21(18)31-20)15-19(26)16-8-7-9-17(14-16)32(29,30)24-12-5-6-13-24/h3-4,7-11,14,20H,2,5-6,12-13,15H2,1H3

InChI Key

HDPYFZYJPFSVQR-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4

Origin of Product

United States

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